(E)-N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-phenylethenesulfonamide
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Description
(E)-N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-phenylethenesulfonamide, also known as EIPL-1, is a chemical compound that has been of interest to the scientific community due to its potential therapeutic applications. EIPL-1 has been found to exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties.
Scientific Research Applications
Synthesis and Characterization
(E)-N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-phenylethenesulfonamide and its derivatives are explored for various pharmacological activities, including anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV NS5B RNA-dependent RNA polymerase (RdRp) activities. Studies have synthesized novel derivatives, showcasing their potential in therapeutic applications without causing significant tissue damage in liver, kidney, colon, and brain compared to controls or reference compounds. Some compounds exhibited modest inhibition of HCV NS5B RdRp activity, highlighting their potential as therapeutic agents (Ş. Küçükgüzel et al., 2013).
Antimicrobial and Antifungal Activity
Research into novel pyrazoline and pyrazole derivatives bearing benzenesulfonamide moieties has been conducted, focusing on their synthesis and evaluation for antimicrobial and antifungal activities. These studies have identified compounds with significant activity against various Gram-negative and Gram-positive bacteria, as well as yeast-like fungi, suggesting potential utility in treating bacterial and fungal infections (S. Y. Hassan, 2013).
Ethylene-like Biological Activity in Plant Science
In plant science, small molecules with ethylene-like biological activity have been identified through chemical library screening, using a triple response-based assay system. This research has led to the discovery of compounds inducing a triple response in Arabidopsis seedlings, aiding in understanding plant growth and development mechanisms under the influence of ethylene-like compounds (Keimei Oh et al., 2017).
Antimicrobial Evaluation of Heterocyclic Compounds
Further studies have focused on the synthesis and antimicrobial evaluation of heterocyclic compounds containing a sulfonamido moiety. These compounds have been tested for their antibacterial activity, showing promise as new antibacterial agents. The research emphasizes the importance of sulfonamido moieties in developing effective antimicrobial compounds (M. E. Azab et al., 2013).
properties
IUPAC Name |
(E)-N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)-2-phenylethenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2S/c20-22(21,13-7-14-4-2-1-3-5-14)17-9-10-18-11-12-19-15(18)6-8-16-19/h1-8,11-13,17H,9-10H2/b13-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTIPNDSVMSRTQS-NTUHNPAUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)NCCN2C=CN3C2=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/S(=O)(=O)NCCN2C=CN3C2=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-phenylethenesulfonamide |
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